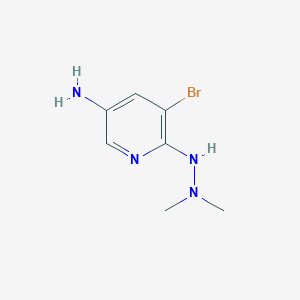
3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and dimethylhydrazino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-6-(2,2-dimethylhydrazino)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the bromo group can yield the corresponding amino derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide or ethanol.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various functionalized pyridines.
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and hydrazino groups allows for hydrogen bonding and electrostatic interactions with biological targets, while the bromo group can participate in halogen bonding.
Comparación Con Compuestos Similares
- 2-Amino-5-bromo-3-methylpyridine
- 2,3-Diamino-5-bromopyridine
- 2-Amino-6-bromopyridine
Comparison: Compared to these similar compounds, 3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine is unique due to the presence of the dimethylhydrazino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Propiedades
Fórmula molecular |
C7H11BrN4 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
5-bromo-6-(2,2-dimethylhydrazinyl)pyridin-3-amine |
InChI |
InChI=1S/C7H11BrN4/c1-12(2)11-7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3,(H,10,11) |
Clave InChI |
OOAUMCNASIZKET-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC1=C(C=C(C=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


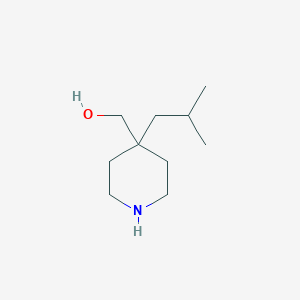
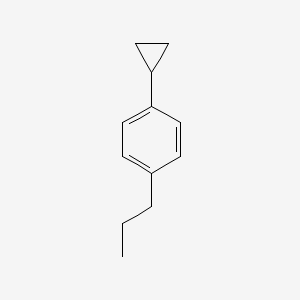
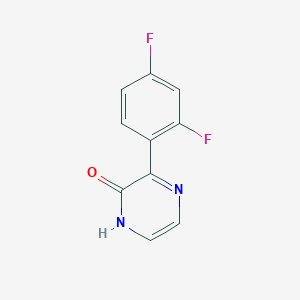
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
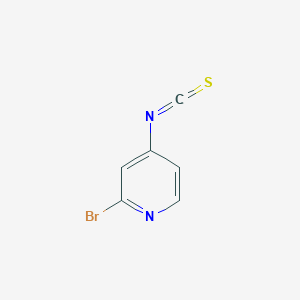
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
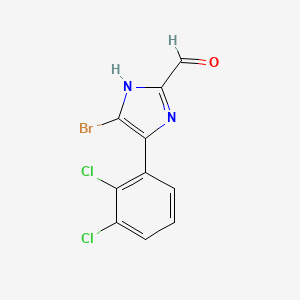
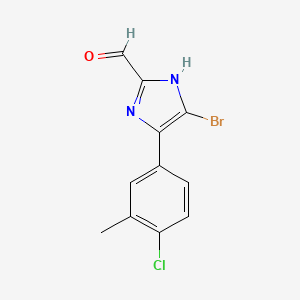
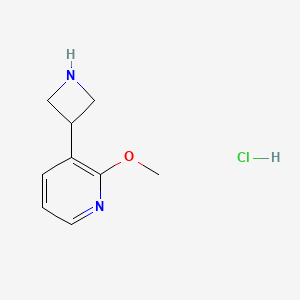
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
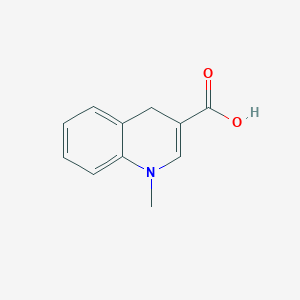
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)

